Dehydro Benidipine
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Overview
Description
Dehydro Benidipine is a derivative of Benidipine , a synthetic dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris . It has several unique mechanisms of action, including the inhibition of L, N, and T type calcium channels .
Synthesis Analysis
During the synthetic process development studies of benidipine, process-related impurities were detected . These impurities were identified, synthesized, and characterized, and mechanisms of their formation were discussed in detail .Molecular Structure Analysis
Benidipine is a dihydropyridine with the chemical name (3R)-1-benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl- . The chemical structure of benidipine is illustrated in the referenced paper .Chemical Reactions Analysis
Benidipine is almost completely metabolized in the liver . From different reports, it is thought that benidipine is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylbenidipine and dehydro-benidipine .Physical And Chemical Properties Analysis
Benidipine has the formula 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride . It is a synthetic dihydropyridine derivative that has anti-hypertensive and anti-anginal actions .Scientific Research Applications
Metabolism Study
Dehydro Benidipine is a metabolite of Benidipine, a dihydropyridine calcium antagonist . It is formed in the human liver through the action of cytochrome P450 (P450) enzymes . The metabolism of Benidipine and its enantiomers has been studied in human liver microsomes to understand the role of P450 enzymes . The study found that the metabolism of Benidipine is correlated with CYP3A activity .
Antihypertensive and Anti-anginal Agent
Benidipine, the parent compound of Dehydro Benidipine, is used clinically as an antihypertensive and anti-anginal agent . It is a highly potent dihydropyridine calcium antagonist .
Treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)
Recent research has indicated that Benidipine could be used to treat Medication-Related Osteonecrosis of the Jaw (MRONJ) . A single injection of Benidipine near the site of MRONJ symptom onset in a model rat promoted healing of MRONJ-like lesions .
Vascular Disorders
Benidipine, a long-acting dihydropyridine-type of calcium channel blocker, may exert its protective effect against vascular disorders by increasing nitric oxide (NO) production .
Mechanism of Action
Target of Action
Dehydro Benidipine, also known as Benidipine, primarily targets L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .
Mode of Action
Benidipine acts as a triple calcium channel inhibitor , blocking L, N, and T type calcium channels . It has a high affinity for cell membranes from the DHP binding site, which explains its long-lasting pharmacological activity . By inhibiting these channels, Benidipine reduces the influx of calcium ions into cells, thereby affecting various cellular functions.
Biochemical Pathways
The inhibition of calcium channels by Benidipine affects several biochemical pathways. It leads to the vasodilation of coronary and peripheral arteries , reducing blood pressure and alleviating conditions like hypertension and angina pectoris . Furthermore, it has been noted for its anti-oxidative action and its ability to enhance nitric oxide production . These actions contribute to its cardio-protective effects in patients with ischemic heart diseases .
Pharmacokinetics
Factors such as how well the drug is absorbed into the bloodstream, how it’s distributed throughout the body, how it’s metabolized, and how it’s excreted can all influence a drug’s effectiveness .
Result of Action
The molecular and cellular effects of Benidipine’s action are manifold. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to suppress the proliferation of vascular smooth muscle cells and mesangial cells, stimulate osteoblast differentiation, and suppress adhesion molecules expression . These effects contribute to its anti-hypertensive, renoprotective, and cardio-protective actions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drugFurthermore, individual patient factors such as age, sex, genetic makeup, and overall health can also influence how a drug works in the body .
Safety and Hazards
properties
IUPAC Name |
5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIOKMHDHHJMO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N3O6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00766977 |
Source
|
Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118935-44-7 |
Source
|
Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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